N'-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide→N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide
- N’-(3-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(3-Methylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Uniqueness
N’-(3-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the 3-chlorobenzylidene moiety, which can impart specific chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities.
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18-7-3-6-13(18)9-14(19)17-16-10-11-4-2-5-12(15)8-11/h2-8,10H,9H2,1H3,(H,17,19)/b16-10+ |
InChI Key |
YZAVKYFJFZNOSH-MHWRWJLKSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.